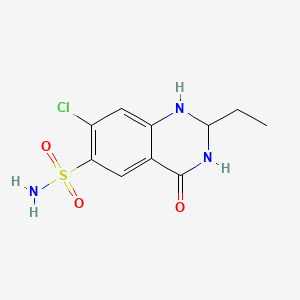

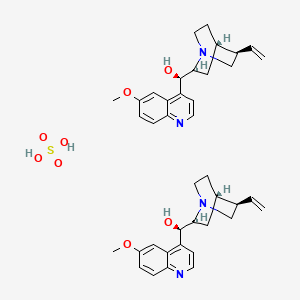

![molecular formula C28H25F3N2O4 B1680034 (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid CAS No. 668463-35-2](/img/structure/B1680034.png)

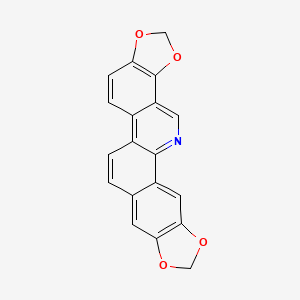

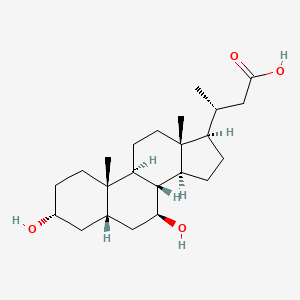

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid

Descripción general

Descripción

RPR260243 is a novel activator of HERG. It modifies HERG currents inhibited by dofetilide (IC50 = 58 nM). RPR260243 has little effect on HERG current amplitude and no significant effects on steady-state activation parameters or on channel inactivation processes.

Aplicaciones Científicas De Investigación

hERG Channel Activation

RPR-260243 is known to be an effective activator of the hERG (human Ether-à-go-go-Related Gene) channel. It modifies HERG currents and slows the deactivation and inactivation processes of the hERG1 channel, which is crucial for cardiac repolarization .

Arrhythmia Treatment in Zebrafish

In zebrafish hearts with dofetilide-induced arrhythmia, RPR-260243 has been shown to restore a normal rhythm. This suggests potential therapeutic applications for treating arrhythmias .

Gating Mechanism Elucidation

Research has utilized RPR-260243 to reveal the stoichiometry of altered channel gating in concatenated hERG1 tetramers. This helps in understanding the gating mechanisms at a molecular level .

Pharmacological Profiling

RPR-260243’s interaction with other voltage-dependent ion channels has been studied, showing no similar activator effects as seen with hERG channels. This specificity is important for pharmacological profiling .

Electrophysiological Studies

Electrophysiological studies have demonstrated that RPR-260243 can rescue altered channel gating, providing insights into its potential use in correcting dysfunctional ion channels .

Mecanismo De Acción

RPR-260243, also known as (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, is a potent activator of the human ether-a-go-go-related gene (hERG) channels .

Target of Action

The primary target of RPR-260243 is the hERG1 channels . These channels are voltage-gated potassium channels that play a crucial role in the repolarization of action potentials in cardiomyocytes .

Mode of Action

RPR-260243 interacts with its target, the hERG1 channels, by slowing deactivation and attenuating inactivation . This means that the compound keeps the channels open for a longer period, allowing more potassium ions to flow through, which in turn affects the electrical activity of the cells .

Biochemical Pathways

The action of RPR-260243 primarily affects the potassium ion transport pathway . By modulating the activity of hERG1 channels, the compound influences the flow of potassium ions across the cell membrane, which is a key factor in the generation and propagation of electrical signals in cells .

Result of Action

The modulation of hERG1 channel activity by RPR-260243 has significant effects at the molecular and cellular levels. It can prolong the duration of the action potential plateau and induce multiple spikes . This can have a profound effect on the electrical activity of cells, particularly cardiomyocytes, potentially influencing heart rhythm .

Propiedades

IUPAC Name |

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMWKSURFWKAL-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466757 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid | |

CAS RN |

668463-35-2 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

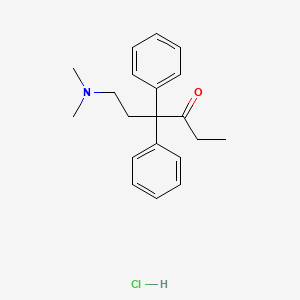

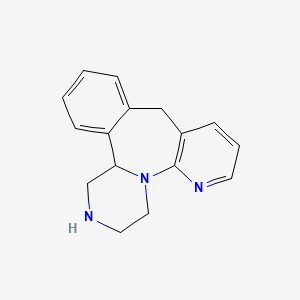

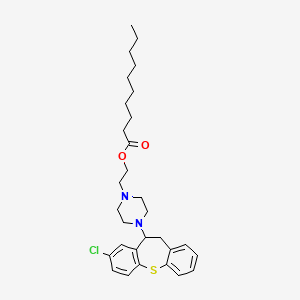

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.